

# Elomotecan comparative efficacy solid tumors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Elomotecan hydrochloride

CAS No.: 220997-99-9

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## Elomotecan at a Glance

The table below summarizes the key details available for Elomotecan (also known as BN 80927). Note the absence of efficacy data, which is consistent with drugs that do not progress beyond early development phases.

Attribute	Details for Elomotecan
Drug Class	Camptothecin derivative; antineoplastic agent [1]
Mechanism of Action	DNA topoisomerase I and type II DNA topoisomerase inhibitor [1]
Highest Development Phase for Solid Tumors	Phase I (Development appears discontinued) [1]
Key Efficacy Data (PFS, OS, ORR)	Not publicly reported
Notable Events	As of November 2017, no recent development reports for solid tumors in the European Union [1].

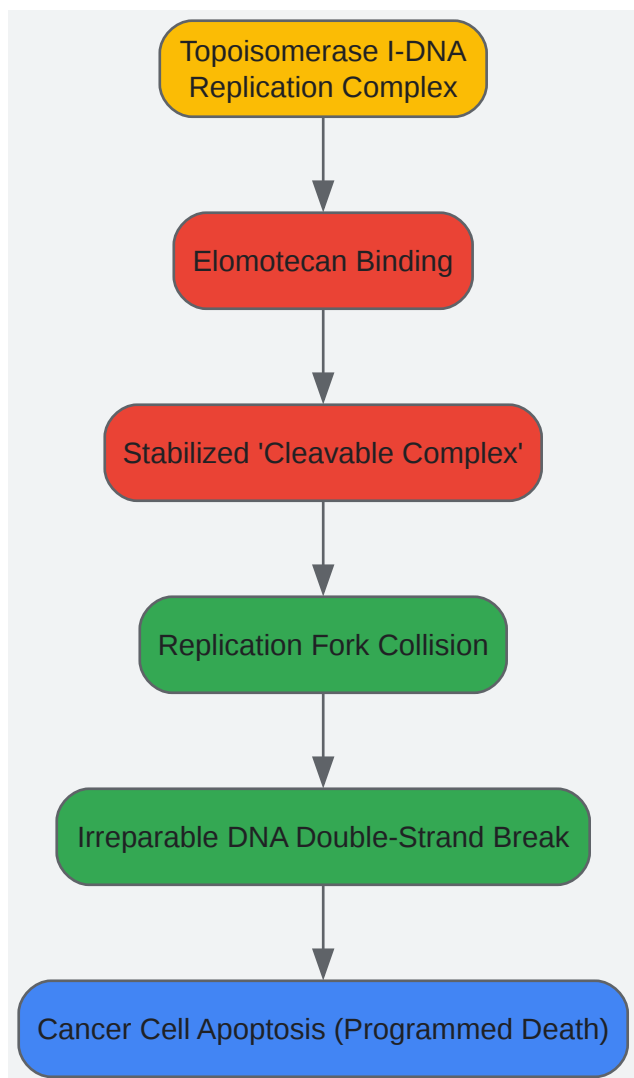
## Comparative Efficacy of Other Solid Tumor Therapies

Since direct comparators for Elomotecan are unavailable, the table below shows efficacy data from recent clinical studies of other therapeutic classes for advanced solid tumors. This data illustrates the kind of outcomes measured in later-stage trials.

Therapy Class / Agent	Clinical Context	Key Efficacy Outcomes
<b>Bispecific Antibodies (BsAbs) + Chemotherapy</b> [2]	Meta-analysis of 8 RCTs (2,495 patients with solid tumors)	• <b>PFS:</b> HR 0.52 (95% CI: 0.44-0.60) • <b>OS:</b> HR 0.67 (95% CI: 0.57-0.77) • <b>ORR:</b> HR 0.31 (95% CI: 0.16-0.47)
<b>TCR-engineered T-cell therapy (IMA203)</b> [3]	Phase I trial in patients with PRAME+ advanced solid tumors (e.g., melanoma, ovarian cancer, sarcomas)	• Over half of the patients who had not responded to standard therapies responded to IMA203. • The majority of responders maintained response for <b>eight months or several years.</b>
<b>Lurbinectedin + Irinotecan</b> [4]	Phase I trial in patients with relapsed advanced solid tumors	• At the study's recommended doses, confirmed <b>partial responses and disease stabilizations</b> $\geq$ <b>4 months</b> were observed. • Higher activity was noted in SCLC, synovial sarcoma, endometrial carcinoma, glioblastoma, and pancreatic adenocarcinoma.

## Elomotecan's Proposed Mechanism of Action

As a camptothecin derivative, Elomotecan is designed to work by inhibiting DNA topoisomerase I [1]. The diagram below illustrates the general mechanism of action for this class of drugs, which leads to cancer cell death.



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## References

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